Sulfo-LC-SPDP

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Succinates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

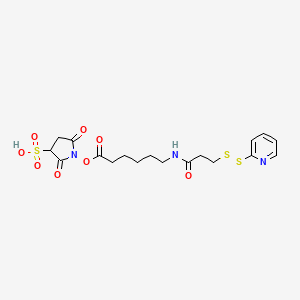

2,5-dioxo-1-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O8S3/c22-14(8-11-30-31-15-6-3-5-10-20-15)19-9-4-1-2-7-17(24)29-21-16(23)12-13(18(21)25)32(26,27)28/h3,5-6,10,13H,1-2,4,7-9,11-12H2,(H,19,22)(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNTZYQMIUCEBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O8S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169751-10-4 | |

| Record name | Sulphosuccinimidyl 6-[3-(2-pyridyldithio)propionamido]hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Sulfo-LC-SPDP: A Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate), a water-soluble, heterobifunctional crosslinker. It is extensively utilized in bioconjugation, particularly for creating reversible linkages between proteins and other molecules for applications in drug delivery, immunoassays, and proteomics research. This guide provides a comprehensive overview of its chemical properties, reaction mechanism, detailed experimental protocols, and quantitative data to facilitate its effective implementation in the laboratory.

Introduction to this compound

This compound is a versatile crosslinking reagent that facilitates the conjugation of molecules containing primary amines to molecules with sulfhydryl groups.[1] Its key features include a water-soluble Sulfo-NHS ester group for targeting amines, a pyridyldithiol group for reacting with sulfhydryls, and a cleavable disulfide bond within its spacer arm.[1][2] The incorporation of a sulfonate group on the N-hydroxysuccinimide ring renders the molecule water-soluble, allowing for conjugation reactions to be performed in aqueous buffers without the need for organic solvents that can be detrimental to protein structure.[3][4] Furthermore, its membrane impermeability makes it ideal for selectively labeling cell surface proteins.

Physicochemical Properties and Specifications

A clear understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and application in experimental design.

| Property | Value | Reference |

| Full Chemical Name | Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate, Sodium Salt | |

| Molecular Formula | C₁₈H₂₂N₃NaO₈S₃ | |

| Molecular Weight | 527.57 Da | |

| Spacer Arm Length | 15.7 Å | |

| Reactive Groups | Sulfo-NHS ester, Pyridyldisulfide | |

| Target Functional Groups | Primary amines (-NH₂), Sulfhydryls (-SH) | |

| Solubility | Soluble in water (up to 10 mM) | |

| Cleavability | Cleavable by reducing agents (e.g., DTT, TCEP) | |

| Byproduct Monitoring | Pyridine-2-thione release measured at 343 nm |

Mechanism of Action

The mechanism of action of this compound is a two-step process that leverages its heterobifunctional nature to controllably conjugate two different molecules.

Step 1: Amine Acylation

The first step involves the reaction of the Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester with a primary amine-containing molecule (Molecule A), such as a protein or a peptide. The primary amines are typically found on the N-terminus of a polypeptide chain or on the side chain of lysine (B10760008) residues. This reaction proceeds optimally at a pH range of 7.2 to 8.0 and results in the formation of a stable amide bond, releasing Sulfo-N-hydroxysuccinimide as a byproduct.

Step 2: Disulfide Exchange

The second step involves the reaction of the pyridyldithiol group on the now-modified Molecule A with a sulfhydryl-containing molecule (Molecule B). This reaction is a disulfide exchange that occurs optimally at a pH between 7.0 and 8.0. The sulfhydryl group of Molecule B attacks the disulfide bond of the SPDP moiety, leading to the formation of a new disulfide bond between Molecule A and Molecule B. This reaction releases pyridine-2-thione, a chromogenic byproduct that can be quantified by measuring its absorbance at 343 nm to monitor the progress of the conjugation reaction.

Cleavage of the Disulfide Linkage

The newly formed disulfide bond linking the two molecules is cleavable. This reversibility is a key advantage of this compound, allowing for the separation of the conjugated molecules under mild reducing conditions. Common reducing agents used for this purpose include dithiothreitol (B142953) (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).

Visualizing the Mechanism and Workflow

Reaction Mechanism Pathway

References

Sulfo-LC-SPDP: A Comprehensive Technical Guide to its Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the structure, chemical properties, and applications of Sulfo-LC-SPDP (Sulfosuccinimidyl 6-[3'-(2-pyridyldithio)propionamido]hexanoate), a key reagent in bioconjugation and drug development. This document will serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this versatile crosslinker.

Core Chemical Properties and Structure

This compound is a water-soluble, heterobifunctional crosslinker.[1][2] Its structure features a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester at one end and a pyridyldithio group at the other, connected by a long-chain spacer arm.[1][2] The Sulfo-NHS ester reacts specifically with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds.[3] The pyridyldithio group reacts with sulfhydryl groups, found in cysteine residues, to form a cleavable disulfide bond.[1]

A key feature of this compound is its water solubility, imparted by the sulfo group on the NHS ring.[4] This allows for conjugation reactions to be performed in aqueous buffers without the need for organic solvents like DMSO or DMF, which can be detrimental to protein structure and function.[3] Furthermore, its membrane impermeability makes it an ideal reagent for labeling cell surface proteins.

The "LC" in its name signifies a "long chain" spacer arm, which provides a spatial separation of 15.7 Å between the conjugated molecules.[1][2] This extended spacer arm can be advantageous in minimizing steric hindrance and preserving the biological activity of the conjugated partners.

The disulfide bond within the linker is readily cleavable by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), allowing for the separation of the conjugated molecules when desired.[1][5] This reversibility is a critical feature for applications such as affinity purification and the release of drugs from antibody-drug conjugates (ADCs).[6]

The reaction of the pyridyldithio group with a sulfhydryl results in the release of pyridine-2-thione, a byproduct that can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.[5][7]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 527.57 g/mol (or 527.6 Da) | [7] |

| Molecular Formula | C₁₈H₂₂N₃NaO₈S₃ | [1] |

| CAS Number | 169751-10-4 | [8] |

| Spacer Arm Length | 15.7 Å | [7] |

| Purity | ≥90% | [1][5] |

| Solubility | Soluble in water up to 10 mM | [3] |

| Reactive Groups | Sulfo-NHS ester, Pyridyldisulfide | [7] |

| Reactivity Towards | Primary amines (-NH₂), Sulfhydryls (-SH) | [7] |

| Cleavable | Yes, by reducing agents (e.g., DTT, TCEP) | [1][5] |

| Storage Temperature | -20°C, protected from moisture | [7][9] |

Visualizing the Structure and Reaction Pathway

To better understand the molecular architecture and reaction mechanism, the following diagrams have been generated.

Detailed Experimental Protocols

The following protocols provide a general framework for the use of this compound. Optimal conditions may vary depending on the specific molecules being conjugated and should be determined empirically.

Materials and Buffers

-

This compound: Store at -20°C, desiccated. Equilibrate to room temperature before opening.

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, bicarbonate) at pH 7.2-8.0 for the amine reaction. The sulfhydryl reaction proceeds optimally at a slightly lower pH of 6.5-7.5.[9]

-

Reducing Agent (for cleavage): 20-50 mM DTT or TCEP in a suitable buffer at pH ~8.5.[5]

-

Quenching Buffer: 20-50 mM Tris, lysine, or glycine (B1666218) to quench the reaction of the Sulfo-NHS ester.

-

Protein/Molecule Solutions: Purified proteins or other molecules to be conjugated, dissolved in the appropriate conjugation buffer.

-

Desalting Columns: To remove excess crosslinker and byproducts.

Protocol 1: Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of two proteins, one containing primary amines and the other containing free sulfhydryls.

-

Preparation of this compound: Immediately before use, dissolve this compound in the conjugation buffer to a final concentration of 10-20 mM.[3][9]

-

Modification of the First Protein (Amine-containing):

-

Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Remove the excess, non-reacted this compound using a desalting column equilibrated with the conjugation buffer.

-

-

Conjugation to the Second Protein (Sulfhydryl-containing):

-

Immediately add the sulfhydryl-containing protein to the desalted, SPDP-modified first protein. A 1:1 molar ratio is a good starting point, but the optimal ratio should be determined experimentally.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

-

Monitoring the Reaction (Optional): The release of pyridine-2-thione can be measured at 343 nm (molar extinction coefficient ≈ 8,000 M⁻¹cm⁻¹) to monitor the progress of the sulfhydryl reaction.

-

Purification of the Conjugate: The final conjugate can be purified from unconjugated molecules and byproducts using size-exclusion chromatography or other appropriate purification methods.

Protocol 2: Introduction of a Thiol Group and Subsequent Conjugation

This protocol is for when the second molecule does not possess a free sulfhydryl group.

-

Thiolation of the Second Molecule: Introduce a sulfhydryl group onto the second molecule using a reagent such as N-acetyl-DL-homocysteine thiolactone or by reducing existing disulfide bonds with a mild reducing agent like TCEP, followed by desalting to remove the reducing agent.

-

Follow Steps 1-5 of Protocol 1.

Protocol 3: Cleavage of the Disulfide Bond

-

Prepare the Conjugate: The purified conjugate should be in a suitable buffer.

-

Add Reducing Agent: Add DTT or TCEP to a final concentration of 20-50 mM.

-

Incubate: Incubate the reaction for 30 minutes at 37°C or 1-2 hours at room temperature.

-

Confirm Cleavage: The cleavage can be confirmed by techniques such as SDS-PAGE under reducing conditions.

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation. Its water solubility, long spacer arm, and the cleavable nature of the disulfide bond it forms make it an invaluable reagent for a wide range of applications, from fundamental research in protein-protein interactions to the development of targeted therapeutics like antibody-drug conjugates. This guide provides the foundational knowledge and protocols necessary for the successful implementation of this compound in your research endeavors.

References

- 1. covachem.com [covachem.com]

- 2. Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]-propionamido)hexanoate (this compound) [proteochem.com]

- 3. interchim.fr [interchim.fr]

- 4. This compound Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate | 多荧生物_Duofluor [duofluor.com]

- 5. This compound 90 Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound - Creative Biolabs [creative-biolabs.com]

- 7. Thermo Scientific this compound (sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 8. polyorginc.com [polyorginc.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Water Solubility and Application of Sulfo-LC-SPDP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the water solubility, chemical properties, and applications of Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate), a key reagent in bioconjugation and drug development. This document details its physicochemical characteristics, provides structured experimental protocols, and illustrates relevant chemical reactions and workflows through diagrams.

Introduction to this compound

This compound is a heterobifunctional crosslinker widely used for covalently linking molecules containing primary amines to molecules with sulfhydryl groups.[1][2][3] It is a water-soluble analog of LC-SPDP, a feature conferred by the presence of a sulfonate group on the N-hydroxysuccinimide (NHS) ester.[4] This enhanced water solubility allows for conjugation reactions to be performed in aqueous buffers without the need for organic solvents like DMSO or DMF, which can be detrimental to the structure and function of proteins and other biomolecules.[5]

The molecule possesses two reactive moieties: a sulfo-NHS ester that reacts specifically with primary amines, and a pyridyldithio group that reacts with sulfhydryl groups to form a reversible disulfide bond. The spacer arm between these two reactive groups is 15.7 Å in length. The disulfide bond within the crosslinker can be cleaved using reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), allowing for the separation of the conjugated molecules, a feature valuable in various analytical and drug delivery applications.

Physicochemical Properties and Water Solubility

The key properties of this compound are summarized in the table below, providing a clear comparison of its quantitative characteristics.

| Property | Value | References |

| Molecular Weight | 527.57 g/mol | |

| Chemical Formula | C18H22N3NaO8S3 | |

| Water Solubility | >95 mg/mL | |

| Spacer Arm Length | 15.7 Å | |

| Purity | ≥90% | |

| Appearance | White solid/powder | |

| Storage Conditions | -20°C, protected from moisture |

Reaction Mechanism

The utility of this compound lies in its two-step reaction mechanism, which allows for controlled conjugation of biomolecules.

Step 1: Amine Reaction The sulfo-NHS ester end of this compound reacts with primary amines (e.g., the side chain of a lysine (B10760008) residue in a protein) to form a stable amide bond. This reaction is most efficient at a pH range of 7 to 9.

Step 2: Sulfhydryl Reaction The pyridyldithio group at the other end of the crosslinker reacts with a sulfhydryl group (e.g., from a cysteine residue) to form a disulfide bond. This reaction releases a byproduct, pyridine-2-thione, which can be quantified by measuring its absorbance at 343 nm to monitor the reaction progress.

Caption: Reaction mechanism of this compound with amine and sulfhydryl groups.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Preparation of this compound Stock Solution

Due to its high water solubility, this compound can be dissolved directly in aqueous buffers. However, the sulfo-NHS ester is susceptible to hydrolysis in aqueous solutions, so stock solutions should be prepared immediately before use.

-

Reagent Preparation: Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Dissolution: To prepare a 10 mM stock solution, dissolve 5.2 mg of this compound in 1 mL of ultrapure water. For a 20 mM solution, dissolve 2 mg of the reagent in 200 µL of ultrapure water. Vortex briefly to ensure complete dissolution.

-

Usage: Use the freshly prepared solution immediately in the conjugation reaction. Do not store aqueous stock solutions.

Two-Step Protein-Protein Conjugation Workflow

This protocol describes the conjugation of two proteins, one containing primary amines and the other containing sulfhydryl groups.

-

Materials:

-

Protein A (with accessible primary amines) in a suitable amine-free buffer (e.g., PBS: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

-

Protein B (with accessible sulfhydryl groups) in a suitable buffer.

-

Freshly prepared this compound stock solution (e.g., 20 mM in water).

-

Reducing agent (e.g., 50 mM DTT).

-

Desalting columns.

-

-

Procedure:

-

Step 1: Modification of Protein A with this compound

-

Dissolve Protein A in the reaction buffer at a concentration of 2-5 mg/mL.

-

Add a 20-fold molar excess of the this compound stock solution to the protein solution. For example, add 25 µL of 20 mM this compound to 1 mL of a 2-5 mg/mL protein solution.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

Remove excess, non-reacted this compound and the sulfo-NHS byproduct using a desalting column equilibrated with the reaction buffer. The resulting product is the pyridyldithiol-activated protein.

-

-

Step 2: Conjugation of Activated Protein A with Protein B

-

If Protein B does not have free sulfhydryl groups, they can be generated by reducing existing disulfide bonds with DTT. Incubate the protein with 50 mM DTT for 30 minutes, followed by removal of the DTT using a desalting column.

-

Mix the activated Protein A with Protein B (containing free sulfhydryls).

-

Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.

-

The final conjugate can be purified from the reaction mixture using size-exclusion chromatography or other appropriate purification methods.

-

-

Caption: Experimental workflow for a two-step protein-protein conjugation.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various applications:

-

Antibody-Drug Conjugate (ADC) Development: this compound is used to link cytotoxic drugs to monoclonal antibodies, creating ADCs that can specifically target and kill cancer cells. The cleavable disulfide bond allows for the release of the drug payload within the target cell.

-

Protein-Protein Crosslinking: It is used to study protein-protein interactions, create protein dimers or oligomers, and immobilize proteins onto surfaces.

-

Cell Surface Modification: Due to its membrane impermeability, this compound can be used to label or crosslink proteins on the surface of living cells without affecting intracellular components.

-

Biotinylation and Fluorescent Labeling: By reacting this compound with a molecule containing a primary amine and then with a biotin (B1667282) or fluorophore derivative containing a sulfhydryl group, it can be used for indirect labeling.

Conclusion

This compound is a highly versatile and user-friendly crosslinking reagent. Its excellent water solubility circumvents the need for organic solvents, preserving the integrity of sensitive biomolecules. The well-defined reactivity of its sulfo-NHS ester and pyridyldithio groups, combined with the cleavable disulfide linkage, provides researchers and drug developers with a powerful tool for creating specific and reversible bioconjugates. The detailed protocols and data presented in this guide offer a solid foundation for the successful application of this compound in a wide range of scientific endeavors.

References

- 1. covachem.com [covachem.com]

- 2. Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]-propionamido)hexanoate (this compound) [proteochem.com]

- 3. Thermo Scientific this compound (sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 4. interchim.fr [interchim.fr]

- 5. documents.thermofisher.com [documents.thermofisher.com]

The Core Principles of Sulfo-NHS Ester Chemistry: An In-depth Technical Guide for Crosslinking Applications

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the ability to covalently link molecules with precision and stability is paramount. Sulfo-N-hydroxysuccinimide (Sulfo-NHS) esters have emerged as a cornerstone technology for researchers, scientists, and drug development professionals, offering a robust and versatile method for crosslinking biomolecules. This technical guide provides a comprehensive overview of the key features of Sulfo-NHS esters, detailing their chemical properties, experimental protocols, and applications, with a focus on providing actionable data and visual workflows to empower your research.

Fundamental Chemistry and Key Advantages of Sulfo-NHS Esters

Sulfo-NHS esters are amine-reactive chemical crosslinkers that form stable amide bonds with primary amino groups (-NH₂) present on proteins (e.g., the N-terminus and the side chain of lysine (B10760008) residues) and other biomolecules.[1][2] The reaction proceeds via a nucleophilic acyl substitution, where the amino group attacks the carbonyl carbon of the Sulfo-NHS ester, leading to the formation of a covalent amide linkage and the release of the N-hydroxysulfosuccinimide leaving group.[3]

The defining feature of Sulfo-NHS esters is the presence of a sulfonate group (-SO₃⁻) on the N-hydroxysuccinimide ring.[4][] This modification imparts several critical advantages over their non-sulfonated counterparts, NHS esters.

Key Advantages:

-

Enhanced Water Solubility: The negatively charged sulfonate group renders Sulfo-NHS esters water-soluble, allowing for conjugation reactions to be performed in aqueous buffers without the need for organic co-solvents like DMSO or DMF.[][6][7] This is particularly crucial when working with sensitive proteins that can be denatured by organic solvents.[]

-

Membrane Impermeability: The charged nature of Sulfo-NHS esters prevents them from passively crossing cell membranes.[8][9] This property is instrumental for specifically labeling proteins on the cell surface, a vital technique in cell biology and immunology research.[9][10]

-

Reduced Hydrophobic Interactions: The hydrophilic nature of Sulfo-NHS esters minimizes hydrophobic collapse and aggregation of proteins during the conjugation process, which can be a concern with less soluble NHS esters.[]

Quantitative Data: A Comparative Overview

For successful and reproducible crosslinking experiments, a clear understanding of the quantitative parameters of Sulfo-NHS esters is essential. The following tables summarize key data points for solubility and stability.

Table 1: Solubility of Sulfo-NHS Esters

| Solvent | Sulfo-NHS Ester Solubility | NHS Ester Solubility | Reference(s) |

| Aqueous Buffers (e.g., PBS) | High (e.g., ~10 mM) | Generally Insoluble | [6][9] |

| Dimethyl Sulfoxide (DMSO) | High (e.g., up to 50 mg/mL) | Soluble | [6] |

| Dimethylformamide (DMF) | High (e.g., up to 50 mg/mL) | Soluble | [6] |

Table 2: Hydrolytic Stability of NHS and Sulfo-NHS Esters

The primary competing reaction in aqueous solutions is the hydrolysis of the ester, which renders it inactive. The rate of hydrolysis is highly dependent on pH. While Sulfo-NHS esters are generally considered slightly more stable in aqueous solutions than NHS esters, the half-life is significantly affected by the pH of the reaction buffer.[8]

| pH | Temperature (°C) | Half-life of NHS Esters | Reference(s) |

| 7.0 | 0 | 4-5 hours | [4][11][12] |

| 7.0 | Room Temperature | ~7 hours | [9] |

| 8.0 | 4 | 1 hour | [11][12] |

| 8.6 | 4 | 10 minutes | [11][12] |

| 9.0 | Room Temperature | Minutes | [9] |

Experimental Protocols

The following are detailed methodologies for common applications of Sulfo-NHS esters.

General Protein-Protein Crosslinking

This protocol describes a general method for crosslinking proteins in solution using a homobifunctional Sulfo-NHS ester crosslinker like BS³ (bis[sulfosuccinimidyl] suberate).

Materials:

-

Protein A and Protein B to be crosslinked

-

Homobifunctional Sulfo-NHS ester crosslinker (e.g., BS³)

-

Conjugation Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., 20 mM sodium phosphate, 0.15 M NaCl; 20 mM HEPES; 100 mM carbonate/bicarbonate; or 50 mM borate (B1201080) buffer).[4][13]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine (B1666218).[6][13]

-

Desalting column or dialysis equipment.

Procedure:

-

Protein Preparation: Prepare a solution of the protein(s) to be crosslinked in the Conjugation Buffer at a concentration of 1-10 mg/mL.[14] If the protein solution contains primary amines (e.g., Tris buffer), exchange it for the Conjugation Buffer using a desalting column or dialysis.

-

Crosslinker Preparation: Immediately before use, prepare a stock solution of the Sulfo-NHS ester crosslinker in the Conjugation Buffer. The NHS-ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[13]

-

Crosslinking Reaction: Add the crosslinker solution to the protein solution. The molar ratio of crosslinker to protein needs to be optimized for each specific application. A starting point is a 10- to 50-fold molar excess of the crosslinker.[13]

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[13]

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[11] Incubate for an additional 15 minutes at room temperature. This will consume any unreacted Sulfo-NHS ester.[11]

-

Purification: Remove excess crosslinker and quenching buffer byproducts using a desalting column or dialysis against an appropriate buffer.

Cell Surface Protein Labeling

This protocol outlines the steps for biotinylating cell surface proteins using a Sulfo-NHS-biotin derivative.

Materials:

-

Suspension or adherent cells

-

Sulfo-NHS-Biotin

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

Quenching Buffer: PBS containing 100 mM glycine or Tris.

Procedure:

-

Cell Preparation: Wash the cells three times with ice-cold PBS, pH 8.0, to remove any amine-containing culture media.[10]

-

Cell Resuspension: Resuspend the cells at a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS, pH 8.0.[10]

-

Biotinylation Reagent Preparation: Immediately before use, dissolve the Sulfo-NHS-Biotin in PBS to a final concentration of 1-2 mg/mL.[10]

-

Labeling Reaction: Add the Sulfo-NHS-Biotin solution to the cell suspension. A final concentration of 0.5 mg/mL is a good starting point.

-

Incubation: Incubate the cells on ice for 30 minutes with gentle agitation. Performing the reaction at 4°C minimizes the internalization of the labeling reagent.[10]

-

Quenching: Add the Quenching Buffer to the cell suspension and incubate for 15 minutes on ice to quench any unreacted Sulfo-NHS-Biotin.

-

Washing: Wash the cells three times with ice-cold PBS to remove excess reagent and byproducts. The labeled cells are now ready for downstream applications such as lysis, immunoprecipitation, or flow cytometry.

Visualizing Workflows with Sulfo-NHS Esters

Diagrams are powerful tools for understanding complex biological and chemical processes. The following workflows are represented using the DOT language for Graphviz.

General Protein Crosslinking Workflow

This diagram illustrates the fundamental steps involved in a typical protein crosslinking experiment using a Sulfo-NHS ester.

Caption: A generalized workflow for protein crosslinking using Sulfo-NHS esters.

Antibody-Drug Conjugate (ADC) Synthesis Workflow

This diagram outlines the key stages in the synthesis of an antibody-drug conjugate (ADC) where a Sulfo-NHS ester is used to attach a linker-drug payload to an antibody.

References

- 1. researchgate.net [researchgate.net]

- 2. lumiprobe.com [lumiprobe.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. covachem.com [covachem.com]

- 7. nbinno.com [nbinno.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. nanocomposix.com [nanocomposix.com]

- 13. store.sangon.com [store.sangon.com]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

An In-depth Technical Guide to Sulfo-LC-SPDP for Cell Surface Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]-propionamido)hexanoate (Sulfo-LC-SPDP), a versatile crosslinking reagent, with a specific focus on its application in the labeling of cell surface proteins. This document details the chemical properties, mechanism of action, and experimental protocols for its use, along with data presentation and visualizations to aid in experimental design and execution.

Introduction to this compound

This compound is a water-soluble, heterobifunctional crosslinker that is widely used in bioconjugation chemistry.[1] Its unique properties make it an ideal tool for labeling and crosslinking proteins on the surface of living cells without permeating the cell membrane. This is crucial for studying protein-protein interactions, receptor dimerization, and for the development of targeted therapeutics such as antibody-drug conjugates (ADCs).[2]

The key features of this compound include:

-

Heterobifunctionality: It possesses two different reactive groups: an N-hydroxysulfosuccinimide (Sulfo-NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues) and a pyridyldithiol group that reacts with sulfhydryl groups (e.g., cysteine residues).

-

Water Solubility: The presence of a sulfonate group on the NHS ring makes the molecule water-soluble, allowing for direct addition to aqueous buffers and preventing the need for organic solvents that can be harmful to cells.

-

Membrane Impermeability: The charged sulfonate group also prevents the crosslinker from crossing the cell membrane, ensuring that labeling is restricted to extracellularly exposed proteins.

-

Cleavable Spacer Arm: The disulfide bond within its 15.7 Å spacer arm can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), allowing for the separation of crosslinked proteins for downstream analysis.

-

Reaction Monitoring: The reaction of the pyridyldithiol group with a sulfhydryl results in the release of pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.

Chemical Properties and Mechanism of Action

The chemical structure of this compound facilitates a two-step crosslinking process.

First Step: Amine Reaction

The Sulfo-NHS ester end of the molecule reacts with primary amines on the target protein (Protein 1), forming a stable amide bond. This reaction is most efficient at a pH range of 7.2-8.0.

Second Step: Sulfhydryl Reaction

The pyridyldithiol group on the other end of the now-activated Protein 1 reacts with a sulfhydryl group on a second protein (Protein 2), forming a disulfide bond and releasing pyridine-2-thione.

Below is a diagram illustrating the reaction mechanism of this compound.

Caption: Mechanism of this compound crosslinking.

Quantitative Data Summary

The efficiency of this compound labeling can be influenced by several factors, including the concentration of the crosslinker, the cell type, and the abundance of target proteins. The following tables summarize key quantitative parameters of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 527.57 g/mol | |

| Spacer Arm Length | 15.7 Å | |

| Solubility | Water-soluble | |

| Purity | >90% | |

| Storage Temperature | -20°C, desiccated |

Table 2: Recommended Reaction Conditions

| Parameter | Recommended Range | Reference |

| pH for Amine Reaction | 7.2 - 8.0 | |

| pH for Sulfhydryl Reaction | 7.0 - 8.0 | |

| Reaction Time (Amine) | 30 - 60 minutes | |

| Reaction Time (Sulfhydryl) | 8 - 16 hours | |

| Molar Excess of this compound to Protein | 20-fold to 50-fold | |

| Cleavage Agent Concentration (DTT or TCEP) | 10 - 50 mM |

Experimental Protocols

This section provides detailed protocols for the use of this compound in cell surface protein labeling.

General Protocol for Two-Step Protein Crosslinking in Solution

This protocol is foundational and can be adapted for more specific applications.

Materials:

-

This compound

-

Protein #1 (containing primary amines)

-

Protein #2 (containing sulfhydryl groups)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0

-

Desalting column

-

Reducing agent (DTT or TCEP)

Procedure:

-

Reagent Preparation: Allow the this compound vial to equilibrate to room temperature before opening. Prepare a 20 mM stock solution of this compound in ultrapure water immediately before use (e.g., 2 mg in 200 µL of water).

-

Activation of Protein #1: Dissolve Protein #1 in the reaction buffer. Add the this compound stock solution to the protein solution at a desired molar excess. Incubate for 30-60 minutes at room temperature.

-

Removal of Excess Crosslinker: Remove unreacted this compound using a desalting column equilibrated with the reaction buffer.

-

Crosslinking to Protein #2: Add the sulfhydryl-containing Protein #2 to the activated Protein #1 solution. Incubate for 8-16 hours at room temperature or overnight at 4°C.

-

Cleavage of Crosslink (Optional): To cleave the disulfide bond, add DTT or TCEP to a final concentration of 10-50 mM and incubate for 30-60 minutes at 37°C.

Protocol for Labeling Cell Surface Proteins on Live Cells

This protocol is specifically designed for labeling proteins on the surface of intact, living cells.

Materials:

-

Adherent or suspension cells

-

This compound

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 50 mM Tris-HCl, pH 7.5, in ice-cold PBS

-

Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

-

Cell Preparation: Culture cells to the desired confluency. For adherent cells, wash the cell monolayer three times with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash three times with ice-cold PBS.

-

Labeling Reaction: Prepare a fresh solution of this compound in ice-cold PBS at a concentration of 0.25 to 1 mg/mL. Immediately add the this compound solution to the cells, ensuring the cell monolayer is completely covered or the cell pellet is fully resuspended.

-

Incubation: Incubate the cells with the this compound solution for 30 minutes at 4°C with gentle agitation. Performing the reaction on ice minimizes membrane trafficking and internalization of labeled proteins.

-

Quenching: Aspirate the this compound solution and wash the cells once with ice-cold PBS. Add the Quenching Buffer to the cells and incubate for 10 minutes at 4°C to quench any unreacted crosslinker.

-

Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

-

Downstream Analysis: The cell lysate containing the labeled cell surface proteins is now ready for downstream applications such as immunoprecipitation, Western blotting, or mass spectrometry.

Mandatory Visualizations

Experimental Workflow for Immunoprecipitation of Crosslinked Cell Surface Proteins

This workflow outlines the steps to identify protein-protein interactions on the cell surface using this compound followed by immunoprecipitation.

Caption: Workflow for IP of crosslinked proteins.

Signaling Pathway: Investigating Receptor Dimerization

This compound can be used to study the dimerization of cell surface receptors, such as growth factor receptors, which is often a key step in signal transduction.

Caption: Receptor dimerization signaling pathway.

Troubleshooting

Table 3: Troubleshooting Guide for Cell Surface Labeling with this compound

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Insufficient this compound concentration. | Optimize the concentration of this compound (try a range from 0.25 to 2 mg/mL). |

| Inactive this compound due to hydrolysis. | Prepare the this compound solution immediately before use. Ensure the reagent is stored properly under desiccated conditions. | |

| Quenching of the reaction by components in the buffer. | Use a buffer free of primary amines (e.g., Tris, glycine) during the labeling step. | |

| High Background/Non-specific Labeling | Intracellular labeling due to compromised cell membranes. | Ensure cells are healthy and membranes are intact. Perform all steps on ice to minimize membrane damage and internalization. |

| Insufficient quenching. | Ensure the quenching step is performed thoroughly with an adequate concentration of quenching buffer. | |

| Loss of Cell Viability | Toxicity of the crosslinker at high concentrations. | Reduce the concentration of this compound or shorten the incubation time. |

| Harsh cell handling procedures. | Handle cells gently, especially during washing and centrifugation steps. | |

| Poor Recovery of Labeled Proteins | Inefficient cell lysis. | Use a lysis buffer optimized for membrane proteins and ensure complete cell disruption. |

| Degradation of labeled proteins. | Always include protease inhibitors in the lysis buffer. |

Conclusion

This compound is a powerful and versatile tool for the specific labeling of cell surface proteins. Its water solubility and membrane impermeability make it particularly well-suited for applications involving live cells. By understanding its chemical properties and optimizing experimental protocols, researchers can effectively utilize this crosslinker to investigate a wide range of biological processes, from protein-protein interactions and signaling pathways to the development of targeted therapies. This guide provides the foundational knowledge and practical protocols to successfully implement this compound in your research endeavors.

References

An In-depth Technical Guide to Heterobifunctional Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are indispensable chemical tools in modern biochemistry, drug development, and diagnostics. These reagents possess two different reactive groups, enabling the specific and controlled covalent linkage of two distinct biomolecules.[1][2] This targeted approach minimizes the formation of undesirable homodimers and polymers, a common challenge with homobifunctional crosslinkers that have identical reactive groups at each end.[3]

The versatility of heterobifunctional crosslinkers stems from their ability to facilitate a two-step conjugation process.[3] This sequential reaction provides greater control over the conjugation, making them ideal for creating complex biomolecular architectures such as antibody-drug conjugates (ADCs), enzyme-labeled antibodies for immunoassays, and for immobilizing biomolecules onto surfaces for biosensor development.[2][4] Furthermore, they are crucial for elucidating protein-protein, protein-DNA, and protein-ligand interactions, offering valuable insights into cellular signaling pathways and structural biology.[2]

The core structure of a heterobifunctional crosslinker consists of three main components: two distinct reactive moieties and a spacer arm that connects them. The choice of reactive groups is dictated by the available functional groups on the target biomolecules, while the spacer arm's length and chemical nature (e.g., hydrophilicity, cleavability) can be tailored to specific applications.

Core Chemistry and Common Reactive Groups

The efficacy of heterobifunctional crosslinkers lies in the specific reactivity of their terminal groups. The most widely utilized chemistries target primary amines and sulfhydryl groups, which are readily available on proteins.

Amine-to-Sulfhydryl Crosslinking

This is the most prevalent strategy in bioconjugation.[5]

-

N-hydroxysuccinimide (NHS) Esters : These are the most common amine-reactive groups. They react with primary amines (e.g., on lysine (B10760008) residues and the N-terminus of proteins) under neutral to slightly alkaline conditions (pH 7.2-8.5) to form stable amide bonds.[6]

-

Maleimides : This group exhibits high specificity for sulfhydryl groups (e.g., on cysteine residues), forming a stable thioether bond. The optimal pH range for this reaction is 6.5-7.5.[5]

The sequential nature of this chemistry allows for the "activation" of one protein with the NHS ester, followed by purification to remove excess crosslinker, and then conjugation to a second, sulfhydryl-containing protein.

Other Reactive Chemistries

Beyond the classic amine-to-sulfhydryl linkers, a diverse array of reactive groups are available to target other functional groups:

-

Photoreactive Groups : Aryl azides and diazirines are examples of photoreactive groups that remain inert until activated by UV light. Upon activation, they can form covalent bonds with a wide range of functional groups, making them ideal for capturing transient or unknown protein interactions.[7]

-

Carbonyl-Reactive Groups : Hydrazides and aminooxy groups react with aldehydes and ketones, which can be naturally present or introduced into biomolecules like glycoproteins.

-

Carboxyl-to-Amine Crosslinkers : Carbodiimides, such as EDC, facilitate the formation of an amide bond between a carboxyl group and a primary amine. While technically a "zero-length" crosslinker as it is not incorporated into the final product, it is often used in heterobifunctional crosslinking strategies.

Quantitative Data of Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker is critical for successful bioconjugation. The following tables provide quantitative data for a selection of common amine-to-sulfhydryl heterobifunctional crosslinkers to aid in experimental design.

| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Groups | Key Features |

| SMCC | 334.32 | 8.3 | NHS ester, Maleimide (B117702) | Non-cleavable, hydrophobic. |

| Sulfo-SMCC | 436.37 | 8.3 | Sulfo-NHS ester, Maleimide | Water-soluble version of SMCC. |

| LC-SMCC | 447.48 | 16.2 | NHS ester, Maleimide | Longer spacer arm than SMCC. |

| SPDP | 312.36 | 6.8 | NHS ester, Pyridyldithiol | Cleavable by reducing agents. |

| LC-SPDP | 425.51 | 15.7 | NHS ester, Pyridyldithiol | Long-chain, cleavable version of SPDP. |

| SIA | 284.19 | 1.8 | NHS ester, Iodoacetyl | Short spacer arm. |

| SBAP | 333.31 | 10.6 | NHS ester, Bromoacetyl | Alternative to iodoacetyl chemistry. |

| BMPS | 266.22 | 6.9 | NHS ester, Maleimide | Shorter spacer arm than SMCC. |

Mandatory Visualizations

Signaling Pathway: Investigating the RAF-MEK Interaction in the MAPK Pathway

Heterobifunctional crosslinkers can be employed to study direct protein-protein interactions within signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The interaction between RAF and MEK is a critical step in this pathway, which is often dysregulated in cancer.[8] A heterobifunctional crosslinker could be used to covalently link RAF and MEK, allowing for the isolation and identification of the complex.

Experimental Workflow: Antibody-Drug Conjugation (ADC) using SMCC

The creation of ADCs is a prime application for heterobifunctional crosslinkers. The following workflow illustrates the two-step conjugation of a cytotoxic drug to an antibody using SMCC.[4]

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Conjugation using SMCC

This protocol details the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH) using SMCC.[9]

Materials:

-

Protein-NH₂ in amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Protein-SH in sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.0)

-

SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Anhydrous DMSO or DMF

-

Desalting columns

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Preparation of SMCC Stock Solution: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Activation of Protein-NH₂:

-

Add a 10- to 20-fold molar excess of the SMCC stock solution to the Protein-NH₂ solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

-

-

Removal of Excess SMCC:

-

Remove the unreacted SMCC using a desalting column equilibrated with the conjugation buffer (pH 6.5-7.0). This step is crucial to prevent the quenching of the sulfhydryl groups on Protein-SH.

-

-

Conjugation to Protein-SH:

-

Immediately add the desalted, maleimide-activated protein to the Protein-SH solution. The molar ratio of the two proteins should be optimized for the specific application.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction:

-

Add a quenching reagent such as L-cysteine or N-acetylcysteine to a final concentration of approximately 1 mM to quench any unreacted maleimide groups. Incubate for an additional 15-30 minutes.

-

-

Analysis:

-

The efficiency of the conjugation can be assessed by SDS-PAGE, where the formation of a higher molecular weight band corresponding to the conjugate can be visualized. Further characterization can be performed using techniques like mass spectrometry.

-

Protocol 2: Antibody-Drug Conjugation (ADC) using SMCC

This protocol outlines the steps for creating an ADC using SMCC.[4][8]

Materials:

-

Antibody (1-10 mg/mL in Amine Reaction Buffer, e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2)

-

SMCC

-

Anhydrous DMSO or DMF

-

Thiol-containing cytotoxic drug

-

Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, 2 mM EDTA, pH 6.8)

-

Desalting columns

-

Quenching reagent (e.g., L-cysteine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Modification:

-

Prepare a 10 mM stock solution of SMCC in anhydrous DMSO.

-

Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution.

-

Incubate for 60 minutes at room temperature.

-

Remove excess SMCC using a desalting column equilibrated with Conjugation Buffer.

-

-

Conjugation:

-

Add the thiol-containing drug solution to the maleimide-activated antibody solution. A molar excess of the drug (typically 1.5 to 5-fold over the available maleimide groups) is recommended.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

Quench any unreacted maleimide groups by adding L-cysteine to a final concentration of 1 mM and incubating for 30 minutes.

-

-

Purification:

-

Purify the ADC using size-exclusion chromatography to remove unreacted drug, drug-linker species, and any protein aggregates.

-

-

Characterization:

-

Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.

-

Assess the purity and integrity of the ADC by SDS-PAGE and size-exclusion chromatography.

-

Protocol 3: Photoreactive Crosslinker Pull-Down Assay

This protocol describes a general procedure for identifying protein-protein interactions using a photoreactive heterobifunctional crosslinker and a pull-down assay.

Materials:

-

Bait protein with an affinity tag (e.g., His-tag, GST-tag)

-

Photoreactive heterobifunctional crosslinker (e.g., with an NHS ester and a diazirine group)

-

Cell lysate containing prey proteins

-

Affinity resin (e.g., Ni-NTA agarose, Glutathione agarose)

-

UV lamp (350-370 nm)

-

Wash and elution buffers specific to the affinity tag

Procedure:

-

Labeling of Bait Protein:

-

React the purified, tagged bait protein with the NHS ester end of the photoreactive crosslinker in an appropriate buffer (pH 7.2-8.5) for 30-60 minutes at room temperature in the dark.

-

Remove excess crosslinker using a desalting column.

-

-

Interaction with Prey Proteins:

-

Incubate the labeled bait protein with the cell lysate for 1-2 hours at 4°C to allow for the formation of protein complexes.

-

-

Photocrosslinking:

-

Expose the mixture to UV light (350-370 nm) for 5-15 minutes on ice to activate the photoreactive group and covalently crosslink the bait protein to its interacting partners.

-

-

Pull-Down of Crosslinked Complexes:

-

Add the affinity resin to the UV-irradiated lysate and incubate for 1-2 hours at 4°C to capture the bait protein and its crosslinked partners.

-

-

Washing:

-

Wash the resin several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the crosslinked protein complexes from the resin using an appropriate elution buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and identify the interacting partners by mass spectrometry.

-

Conclusion

Heterobifunctional crosslinkers are powerful and versatile reagents that have become central to many areas of biological research and drug development. Their ability to facilitate controlled and specific conjugation of biomolecules allows for the creation of sophisticated tools for a wide range of applications. A thorough understanding of the available chemistries, reaction parameters, and experimental workflows is essential for the successful implementation of this technology. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of heterobifunctional crosslinkers in their scientific endeavors.

References

- 1. Purification of MAP–kinase protein complexes and identification of candidate components by XL–TAP–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 4. The mechanism of activation of MEK1 by B-Raf and KSR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional interactions of Raf and MEK with Jun-N-terminal kinase (JNK) result in a positive feedback loop on the oncogenic Ras signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. “RAF” neighborhood: Protein–protein interaction in the Raf/Mek/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mechanism of activation of MEK1 by B-Raf and KSR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mapping dynamic protein interactions in MAP kinase signaling using live-cell fluorescence fluctuation spectroscopy and imaging - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cleavable Disulfide Bonds in Sulfo-LC-SPDP for Researchers and Drug Development Professionals

An in-depth exploration of the chemistry, application, and quantitative analysis of Sulfo-LC-SPDP, a key reagent in bioconjugation and targeted drug delivery.

Introduction

Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate (this compound) is a water-soluble, heterobifunctional crosslinker pivotal in the fields of bioconjugation and drug delivery. Its utility stems from the presence of two distinct reactive groups: a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester that targets primary amines, and a pyridyldithiol group that reacts with sulfhydryl (thiol) groups. The key feature of the resulting linkage is a disulfide bond, which is stable under physiological conditions but can be readily cleaved in the reducing environment of the intracellular space. This characteristic makes this compound an ideal linker for creating antibody-drug conjugates (ADCs) and other targeted therapies where controlled release of a payload is desired.[1][2]

This technical guide provides a comprehensive overview of the core principles of this compound, including its mechanism of action, detailed experimental protocols, and a summary of relevant quantitative data.

Chemical Properties and Mechanism of Action

This compound possesses a spacer arm of 15.7 Å, which helps to minimize steric hindrance between conjugated molecules.[2] Its water solubility, conferred by the sulfo-NHS group, allows for conjugation reactions to be performed in aqueous buffers without the need for organic solvents that could denature proteins.[3]

The conjugation process is a two-step reaction:

-

Amine Reaction: The Sulfo-NHS ester reacts with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) at a pH range of 7-8 to form a stable amide bond. The rate of this reaction is pH-dependent, with the half-life of the NHS ester decreasing at higher pH values.[3]

-

Sulfhydryl Reaction: The pyridyldithiol group reacts with a free sulfhydryl group (e.g., from a cysteine residue) via a thiol-disulfide exchange reaction. This reaction, also optimal at pH 7-8, results in the formation of a new disulfide bond and the release of pyridine-2-thione, a chromophore that can be quantified to monitor the reaction progress.[3]

dot

Caption: Reaction mechanism of this compound conjugation and cleavage.

Quantitative Data

The efficiency of conjugation and the stability of the resulting disulfide bond are critical parameters in the design of bioconjugates.

Monitoring Conjugation Efficiency

The progress of the sulfhydryl reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm. The molar extinction coefficient of pyridine-2-thione at this wavelength is 8,080 M⁻¹cm⁻¹.[3] This allows for the quantification of the number of sulfhydryl groups that have reacted.

| Parameter | Value | Reference |

| Wavelength for Pyridine-2-thione Detection | 343 nm | [3] |

| Molar Extinction Coefficient of Pyridine-2-thione | 8,080 M⁻¹cm⁻¹ | [3] |

Disulfide Bond Stability and Cleavage

The disulfide bond formed by this compound is relatively stable in circulation but is susceptible to cleavage by reducing agents. The intracellular environment has a significantly higher concentration of reducing agents, such as glutathione (B108866) (GSH), compared to the extracellular space, facilitating the targeted release of the payload.

| Environment | Key Reducing Agent | Concentration | Implication for Disulfide Bond |

| Extracellular/Blood Plasma | Glutathione (GSH) | Low (µM range) | Generally stable |

| Intracellular (Cytosol) | Glutathione (GSH) | High (mM range) | Prone to cleavage |

| Reducing Agent | Optimal pH Range | Stability | Key Characteristics |

| Dithiothreitol (B142953) (DTT) | >7 | Prone to oxidation | Thiol-based reducing agent; can interfere with subsequent thiol-reactive chemistry.[4] |

| Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) | 1.5 - 8.5 | More stable to air oxidation | Thiol-free; does not interfere with maleimide (B117702) chemistry; more potent reducing agent than DTT.[4][5][6] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful use of this compound.

Protocol 1: Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of a protein containing primary amines (Protein A) to a protein containing a free sulfhydryl group (Protein B).

dot

Caption: Experimental workflow for a two-step protein-protein conjugation.

Materials:

-

Protein A (containing primary amines)

-

Protein B (containing a free sulfhydryl group)

-

This compound

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0

-

Desalting columns

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Activation of Protein A:

-

Dissolve Protein A in Reaction Buffer to a concentration of 1-10 mg/mL.

-

Immediately before use, prepare a 20 mM solution of this compound in water (e.g., 10.56 mg in 1 mL of water).[3]

-

Add a 10- to 20-fold molar excess of the this compound solution to the Protein A solution.

-

Incubate the reaction for 30-60 minutes at room temperature.[3]

-

Remove excess, non-reacted this compound using a desalting column equilibrated with the Reaction Buffer.

-

-

Conjugation to Protein B:

-

Dissolve Protein B in Reaction Buffer to a concentration of 1-10 mg/mL.

-

Add the activated Protein A to the Protein B solution. A 1:1 molar ratio is a good starting point, but the optimal ratio should be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[3]

-

Purify the resulting conjugate from unconjugated proteins and byproducts using an appropriate method, such as size-exclusion chromatography.

-

Protocol 2: Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond in a this compound-linked conjugate.

Materials:

-

This compound conjugated molecule

-

Reducing Agent: DTT or TCEP

-

Cleavage Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (for DTT) or a wider pH range for TCEP (e.g., pH 4.5-8.5)

Procedure:

-

Dissolve the conjugate in the appropriate Cleavage Buffer.

-

Add the reducing agent to a final concentration of 20-50 mM.

-

Incubate the reaction for 30 minutes at 37°C or 1-2 hours at room temperature.

-

The cleaved products can be separated and analyzed by methods such as SDS-PAGE or mass spectrometry.

Application in Drug Delivery: The Bystander Effect

In the context of ADCs, the cleavable disulfide linker of this compound is instrumental in mediating the "bystander effect." This phenomenon occurs when the cytotoxic payload, once released from the ADC within the target cancer cell, can diffuse out and kill neighboring antigen-negative cancer cells.[1][7][8] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.[7][8] The efficiency of the bystander effect is dependent on the membrane permeability of the released payload.[9]

dot

Caption: Signaling pathway of the ADC bystander effect.

Conclusion

This compound is a versatile and powerful tool for creating bioconjugates with cleavable disulfide linkages. Its water solubility and well-defined reactivity make it a popular choice for a wide range of applications, from basic research to the development of targeted therapeutics. A thorough understanding of its chemical properties, reaction kinetics, and the factors influencing the stability and cleavage of the disulfide bond is crucial for designing and optimizing conjugation strategies. The ability to control the release of molecules through the cleavage of the disulfide bond in a reducing environment will continue to drive innovation in the field of drug delivery and beyond.

References

- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]-propionamido)hexanoate (this compound) [proteochem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. agscientific.com [agscientific.com]

- 5. Disulfide reduction using TCEP reaction [biosyn.com]

- 6. broadpharm.com [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]

Methodological & Application

Application Notes and Protocols for Protein-Protein Conjugation using Sulfo-LC-SPDP

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the use of Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]-propionamido)hexanoate (Sulfo-LC-SPDP) in protein-protein conjugation. This compound is a water-soluble, heterobifunctional crosslinker that is widely used to create cleavable disulfide linkages between two proteins. Its properties make it a valuable tool in various applications, including the development of antibody-drug conjugates (ADCs), immunoassays, and studies of protein-protein interactions.[1][2][3]

Introduction to this compound

This compound is a versatile crosslinking reagent with two distinct reactive groups connected by a long-chain spacer arm of 15.7 Å.[4][5]

-

N-hydroxysulfosuccinimide (Sulfo-NHS) Ester: This group reacts specifically with primary amines (-NH2), such as the side chain of lysine (B10760008) residues, to form stable amide bonds.[5][6] The reaction is most efficient at a pH range of 7 to 8.[6][7] The inclusion of the sulfo group makes the reagent water-soluble, allowing for direct addition to aqueous reaction mixtures without the need for organic solvents.[6][8] This is particularly advantageous for maintaining the native structure and function of proteins.[9]

-

Pyridyldithiol Group: This group reacts with sulfhydryl (-SH) groups, found in cysteine residues, to form a disulfide bond.[6][10] This reaction releases a byproduct, pyridine-2-thione, which can be quantified by measuring its absorbance at 343 nm to monitor the progress of the conjugation reaction.[4][5][6]

The disulfide bond formed within the spacer arm is cleavable by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), allowing for the separation of the conjugated proteins when desired.[6]

Chemical Properties and Specifications

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Reference |

| Full Chemical Name | Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]-propionamido)hexanoate | [8] |

| Molecular Weight | 527.57 g/mol | [4] |

| Spacer Arm Length | 15.7 Å | [4][5] |

| Reactive Groups | Sulfo-NHS Ester, Pyridyldisulfide | [4] |

| Reactivity | Primary Amines (-NH2), Sulfhydryls (-SH) | [4] |

| Solubility | Water Soluble | [5][6] |

| Cleavability | Cleavable by reducing agents (e.g., DTT, TCEP) | [6] |

| Storage | -20°C, protected from moisture | [4] |

Experimental Protocols

This section outlines two primary protocols for protein-protein conjugation using this compound:

-

Conjugation of a protein with primary amines to a protein containing sulfhydryl groups.

-

Conjugation of two proteins that both contain primary amines but lack free sulfhydryl groups.

Protocol 1: Conjugation of an Amine-Containing Protein to a Sulfhydryl-Containing Protein

This protocol is applicable when one of your proteins of interest (Protein A) has accessible primary amines (lysine residues) and the other (Protein B) has at least one free sulfhydryl group (cysteine residue).

-

This compound

-

Protein A (containing primary amines)

-

Protein B (containing free sulfhydryls)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2-8.0[6]

-

Desalting columns (e.g., Sephadex G-25)

-

Ultrapure water

-

Spectrophotometer

-

Preparation of Reagents:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 20-25 mM solution of this compound in ultrapure water. For example, dissolve 6.6 mg in 500 µL of water for a 25 mM solution.

-

-

Modification of Protein A (Amine-containing):

-

Dissolve Protein A in the Reaction Buffer at a concentration of 1-5 mg/mL.

-

Add the freshly prepared this compound solution to the Protein A solution. A molar ratio of 20:1 (crosslinker:protein) is a common starting point, but the optimal ratio should be determined empirically.

-

Incubate the reaction for 30-60 minutes at room temperature.[6]

-

-

Purification of Modified Protein A:

-

Remove unreacted this compound and the NHS byproduct by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer.

-

Collect the fractions containing the pyridyldithiol-activated Protein A.

-

-

Conjugation to Protein B (Sulfhydryl-containing):

-

Dissolve Protein B in the Reaction Buffer.

-

Mix the purified, activated Protein A with Protein B. A 1:1 molar ratio is a good starting point.

-

Incubate the conjugation reaction for 8-16 hours at room temperature or overnight at 4°C.[7]

-

-

Monitoring the Reaction (Optional):

-

Cleavage of the Disulfide Bond (Optional):

-

To cleave the conjugate, add a reducing agent such as 50 mM DTT or TCEP and incubate for 1-2 hours at room temperature.

-

Protocol 2: Conjugation of Two Amine-Containing Proteins

This protocol is for when both proteins (Protein A and Protein B) have primary amines but lack free sulfhydryl groups. This involves modifying both proteins with this compound, then reducing the pyridyldithiol group on one protein to generate a free sulfhydryl, which can then react with the activated second protein.[6]

-

All materials from Protocol 1

-

Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Acetate Buffer (for reduction step, to avoid reducing native disulfides): 100 mM sodium acetate, pH 4.5-5.5

References

- 1. covachem.com [covachem.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound - Creative Biolabs [creative-biolabs.com]

- 4. Thermo Scientific this compound (sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 5. This compound (CAS 169751-10-4) | Abcam [abcam.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. interchim.fr [interchim.fr]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]

Application Notes and Protocols for Antibody Labeling with Sulfo-LC-SPDP

Abstract

This document provides a comprehensive, step-by-step guide for the covalent modification of antibodies using the heterobifunctional crosslinker Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)propionamido)hexanoate (Sulfo-LC-SPDP). This compound is a water-soluble reagent used to link molecules containing primary amines to molecules with sulfhydryl groups via a cleavable disulfide bond.[1][2] This protocol is designed for researchers, scientists, and drug development professionals engaged in the creation of antibody-drug conjugates (ADCs), immuno-toxins, and other labeled antibody reagents for research and therapeutic applications.[3][4]

Introduction

This compound is a heterobifunctional crosslinker featuring an amine-reactive N-hydroxysulfosuccinimide (Sulfo-NHS) ester and a sulfhydryl-reactive 2-pyridyldithio group. The Sulfo-NHS ester forms a stable amide bond with primary amino groups, such as the side chain of lysine (B10760008) residues found on antibodies, at a physiological pH of 7-8. The pyridyldithiol group reacts with free sulfhydryl (-SH) groups to form a disulfide bond, which can be subsequently cleaved by reducing agents like Dithiothreitol (DTT) or TCEP.

The inclusion of a sulfonate group on the NHS ring renders the reagent water-soluble, allowing for direct addition to aqueous buffer solutions and eliminating the need for organic solvents that could potentially harm the protein's structure. Its long spacer arm (15.7 Å) helps to minimize steric hindrance between the conjugated molecules. A key feature of this crosslinker is the release of a pyridine-2-thione byproduct upon reaction with a sulfhydryl group, which can be quantified by measuring its absorbance at 343 nm to monitor the reaction.

Principle of the Method

The antibody labeling process using this compound is a two-step reaction:

-

Activation of Antibody: The Sulfo-NHS ester end of this compound reacts with primary amines on the antibody, forming a stable pyridyldithiol-activated antibody.

-

Conjugation: The pyridyldithiol group on the activated antibody reacts with a sulfhydryl group on the payload molecule (e.g., drug, toxin, or peptide) to form a cleavable disulfide linkage.

// Invisible edge to enforce order Activated_Ab -> Activated_Ab_2 [style=invis]; }

Caption: Chemical reaction mechanism for antibody labeling with this compound.

Materials and Reagents

Reagents

-

Antibody (Purified, in an amine-free buffer like PBS)

-

This compound (e.g., Thermo Scientific, Cat. No. 21650)

-

Sulfhydryl-containing payload molecule

-

Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5 (PBS)

-

Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0

-

Elution/Desalting Buffer: PBS, pH 7.5

-

Dithiothreitol (DTT)

-

Ultrapure Water

Equipment

-

Laboratory balance and weighing supplies

-

Microcentrifuge tubes

-

Adjustable micropipettes

-

UV-Vis Spectrophotometer

-

Desalting columns (e.g., Zeba Spin Desalting Columns)

-

Vortex mixer and rotator

-

Size-Exclusion Chromatography (SEC) system for purification (optional)

Quantitative Data Summary

| Parameter | Value | Reference |

| This compound Molecular Weight | 527.57 g/mol | |

| Spacer Arm Length | 15.6 - 15.7 Å | |

| Reactivity | Primary Amines (-NH₂) and Sulfhydryls (-SH) | |

| Optimal pH (Amine Reaction) | 7.0 - 8.0 | |

| Optimal pH (Sulfhydryl Reaction) | 7.0 - 8.0 | |

| Pyridine-2-thione Absorbance Max | 343 nm | |

| Pyridine-2-thione Molar Ext. Coeff. | 8,080 M⁻¹cm⁻¹ |

Detailed Experimental Protocol

This protocol outlines the procedure for labeling an antibody that has primary amines with a payload that contains a free sulfhydryl group.

// Nodes prep [label="1. Reagent Preparation\n- Prepare Antibody (1-5 mg/mL)\n- Prepare 20 mM this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; activation [label="2. Antibody Activation\n- Add this compound to Antibody\n- Incubate 30-60 min at RT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify1 [label="3. Purification Step 1\n- Remove excess SPDP via\nDesalting Column", fillcolor="#FBBC05", fontcolor="#202124"]; quant [label="4. Quantification (Optional)\n- Measure Absorbance at 343 nm\n- Calculate Degree of Labeling", fillcolor="#F1F3F4", fontcolor="#202124"]; conjugation [label="5. Conjugation\n- Add SH-Payload to Activated Ab\n- Incubate 8-18 hours", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify2 [label="6. Purification & Analysis\n- Purify conjugate via SEC\n- Characterize (SDS-PAGE, MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product [label="Final Labeled Antibody", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges prep -> activation; activation -> purify1; purify1 -> quant; quant -> conjugation; purify1 -> conjugation [style=dashed, label="Skip Quantification"]; conjugation -> purify2; purify2 -> final_product; }

Caption: Step-by-step workflow for antibody labeling using this compound.

Step 1: Preparation of Reagents

-

Antibody Preparation:

-

Prepare the antibody at a concentration of 2-5 mg/mL in the Reaction Buffer (PBS, pH 7.5).

-

Ensure the buffer does not contain primary amines (e.g., Tris) or ammonium (B1175870) salts, as these will compete with the reaction. If necessary, perform a buffer exchange into PBS.

-

-

This compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 20 mM solution by dissolving 2 mg of this compound in 189 µL of ultrapure water. This solution is susceptible to hydrolysis and should be used without delay.